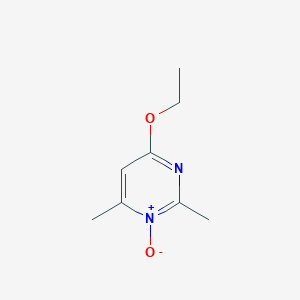

Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide

CAS No.: 73833-06-4

Cat. No.: VC7997670

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73833-06-4 |

|---|---|

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | 4-ethoxy-2,6-dimethyl-1-oxidopyrimidin-1-ium |

| Standard InChI | InChI=1S/C8H12N2O2/c1-4-12-8-5-6(2)10(11)7(3)9-8/h5H,4H2,1-3H3 |

| Standard InChI Key | JJBHJDGHNIKRRK-UHFFFAOYSA-N |

| SMILES | CCOC1=NC(=[N+](C(=C1)C)[O-])C |

| Canonical SMILES | CCOC1=NC(=[N+](C(=C1)C)[O-])C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a pyrimidine ring system—a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions. Key substituents include:

-

4-Ethoxy group (-OCH₂CH₃): An ether functional group contributing to the compound’s lipophilicity.

-

2- and 6-Methyl groups (-CH₃): Methyl substituents that enhance steric bulk and influence electronic properties.

-

1-Oxide moiety (-O⁻): A charged oxygen atom at the 1-position, which may affect reactivity and solubility.

The IUPAC name, 4-ethoxy-2,6-dimethyl-1-oxidopyrimidin-1-ium, reflects this substitution pattern and oxidation state. The canonical SMILES representation (CCOC1=NC(=N+[O-])C) further clarifies the connectivity and charge distribution.

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) for this specific compound are absent in available literature, analogous pyrimidine derivatives exhibit characteristic absorption bands for C=N stretching (1600–1650 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹). Computational studies using density functional theory (DFT) could predict electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces, aiding in reactivity assessments.

Synthesis and Preparation

General Pyrimidine Synthesis Strategies

Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide likely derives from modified Biginelli or Pinner reactions, which are common for constructing pyrimidine cores. A plausible synthetic route involves:

-

Condensation of urea/thiourea with β-diketones or β-keto esters to form the pyrimidine ring.

-

Etherification to introduce the ethoxy group at the 4-position.

-

Oxidation at the 1-position using peracids or hydrogen peroxide.

Challenges in Synthesis

-

Regioselectivity: Ensuring proper substitution at the 2-, 4-, and 6-positions requires careful control of reaction conditions.

-

Oxidation Control: Over-oxidation of the pyrimidine ring must be avoided to prevent degradation.

-

Purification: The polar nature of the 1-oxide group may complicate isolation via conventional chromatography.

Physicochemical Properties

Molecular and Thermal Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 168.19 g/mol |

| Density | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Likely polar aprotic solvents (e.g., DMSO, DMF) |

The compound’s solubility profile is inferred from its structure: the 1-oxide group enhances polarity, favoring dissolution in polar solvents, while methyl and ethoxy groups may improve organic solvent compatibility.

Acid-Base Behavior

Pyrimidine derivatives often exhibit pKa values influenced by substituents. For instance, unsubstituted pyrimidine has a pKa of ~1.3 for protonation at the N-1 position . The 1-oxide group in this compound likely increases basicity at adjacent nitrogen atoms, though experimental pKa data remain unavailable. Comparative analysis with similar compounds suggests potential protonation sites at the N-3 position or the oxide oxygen.

Chemical Reactivity and Biological Activity

Reactivity Patterns

-

Nucleophilic Substitution: The ethoxy group may undergo hydrolysis under acidic or basic conditions to form a hydroxyl derivative.

-

Electrophilic Aromatic Substitution: Methyl groups activate the ring toward electrophiles, potentially enabling halogenation or nitration at the 5-position.

-

Reduction: The 1-oxide moiety could be reduced to a hydroxylamine or amine using reagents like LiAlH₄.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s structure aligns with scaffolds used in kinase inhibitors and antiviral agents. For example, pyrimidine oxides are precursors in synthesizing Janus kinase (JAK) inhibitors for autoimmune diseases.

Agricultural Chemistry

Ethoxy and methyl groups may enhance systemic mobility in plants, suggesting utility as herbicides or fungicides. Pyrimidine derivatives are known to inhibit acetolactate synthase (ALS), a target in weed control.

Future Research Directions

-

Synthetic Optimization: Develop efficient, scalable routes with high regioselectivity.

-

Spectroscopic Characterization: Obtain NMR, IR, and X-ray crystallography data to confirm structure.

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in vitro.

-

Computational Modeling: Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume